![molecular formula C14H21NO2 B1426848 [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine CAS No. 1379811-35-4](/img/structure/B1426848.png)
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine
Descripción general
Descripción
“[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine” is a chemical compound with the molecular formula C14H21NO2 . It is used in various fields of research, including life sciences and organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H21NO2 . This indicates that it contains 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Reactions and Chemical Properties
- Reactions with Ethoxycarbonyl Tetrafluorochromones : [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine reacts differently with 2-ethoxycarbonyl-5,6,7,8-tetrafluorochromone based on the solvent nature and amine amount, leading to various reaction outcomes such as fluorine atom replacement and pyrone ring opening (Shcherbakov, Burgart, & Saloutin, 2005).
Biological Applications
- Role in Polyamine Analogue-Induced Programmed Cell Death : The compound is part of a new class of antitumor agents showing selective cytotoxic activity. It induces programmed cell death (PCD) in sensitive cell types, potentially due to oxidative stress caused by hydrogen peroxide production (Ha, Woster, Yager, & Casero, 1997).
Chemical Synthesis and Evaluation
Synthesis and Evaluation of Derivatives : Derivatives of this compound are synthesized and evaluated for inhibiting enzymes like carbonic anhydrase and acetylcholinesterase. These derivatives have potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Role in S-Adenosylmethionine Reactions : The compound is utilized in various biochemical reactions, such as the synthesis of cyclopropyl fatty acids and biotin precursors. It plays a significant role due to its involvement in transferring methylene, amino, ribosyl, and aminopropyl groups (Fontecave, Atta, & Mulliez, 2004).
Corrosion Inhibition
- Use in Corrosion Inhibition : Phosphonate derivatives of [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine show significant efficiency in inhibiting corrosion of metals in acidic environments, demonstrating its industrial applications (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Other Applications
- Formation of Enamines : The compound participates in the formation of enamines from various cyclopropylketones, demonstrating its utility in organic synthesis (Pocar, Stradi, & Trimarco, 1975).
- Inhibiting Ethylene Perception in Fruits and Vegetables : It's used as an inhibitor of ethylene perception, significantly impacting the ripening and quality of fruits and vegetables (Watkins, 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopropyl-2-(3-ethoxyphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-16-12-5-4-6-13(9-12)17-10-14(15-2)11-7-8-11/h4-6,9,11,14-15H,3,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVSFNNFLRYWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC(C2CC2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



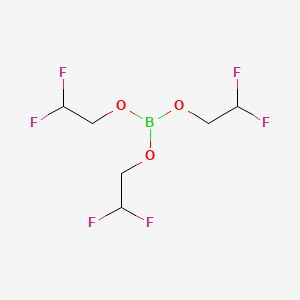
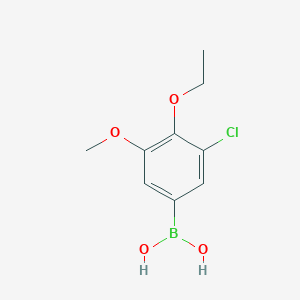
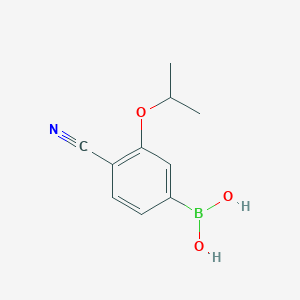
![5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1426772.png)
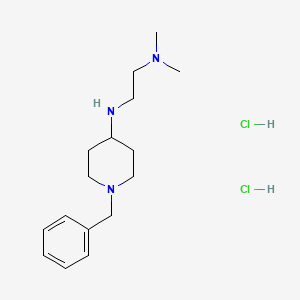
![(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426776.png)
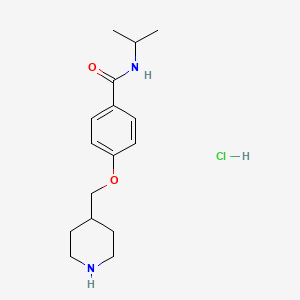
![2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1426779.png)


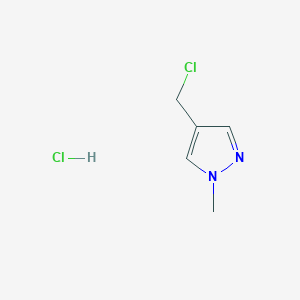
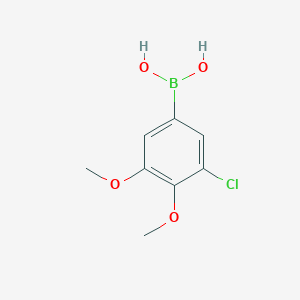
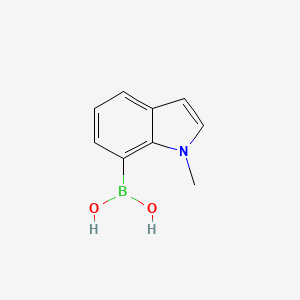
![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)